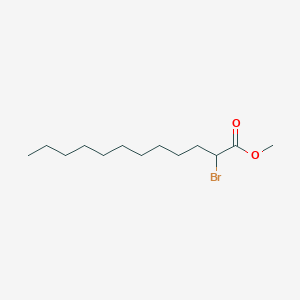
Methyl 2-bromododecanoate
Cat. No. B8807621
Key on ui cas rn:
617-60-7
M. Wt: 293.24 g/mol
InChI Key: FKUJACXGZVGADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05945393
Procedure details


Initially, α-bromolauric acid methyl ester was prepared as follows. Pure lauric acid (100 gm 0.5 mol) was dissolved in thionyl chloride (89 gm, 0.75 mol) at 55° C. under nitrogen. A large amount of hydrogen chloride gas was generated. When all the lauric acid was converted to acid chloride and there was no more HCl gas being generated after stirring for 2.5 hours, bromine (89.25 gm, 0.65 mol) was slowly added to the solution at room temperature. The reaction mixture was stirred for another 8 hours at 45° C. The reaction was then stopped by evaporating additional bromine at 80° C. by bubbling in nitrogen. The crude product, α-bromolauric acid chloride, was cooled to 0° under nitrogen. Pure methanol was then added very slowly to the acid chloride solution at 0° C. The temperature was not allowed to exceed 15° C. during this process. The final crude product, α-bromolauric acid methyl ester, was washed with water several times. The final product was extracted twice with hexane. The NMR results showed that the product was completely pure. The yield of the reaction was about 98% and may be summarized as follows: ##STR7## B. Preparation of Hydroquinone Bislauric Acid Methyl Ester (2)




[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Name
Hydroquinone Bislauric Acid Methyl Ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers


|
REACTION_CXSMILES
|
C(O)(=O)CCCCCCCCCCC.S(Cl)(Cl)=O.Cl.[Br:20]Br.[CH3:22][O:23][C:24](=[O:58])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35]C1C(=CC=C(O)C=1CCCCCCCCCCCC(O)=O)O>>[CH3:22][O:23][C:24](=[O:58])[CH:25]([Br:20])[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)(=O)O
|
|
Name
|
|
|
Quantity
|
89 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)(=O)O
|
Step Four
[Compound]
|
Name
|
acid chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
|
Name
|
|
|
Quantity
|
89.25 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Seven
|
Name
|
Hydroquinone Bislauric Acid Methyl Ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(CCCCCCCCCCCC=1C(O)=CC=C(C1CCCCCCCCCCCC(=O)O)O)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
after stirring for 2.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for another 8 hours at 45° C
|
|
Duration
|
8 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by evaporating additional bromine at 80° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by bubbling in nitrogen
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The crude product, α-bromolauric acid chloride, was cooled to 0° under nitrogen
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Pure methanol was then added very slowly to the acid chloride solution at 0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to exceed 15° C. during this process
|
WASH
|
Type
|
WASH
|
|
Details
|
The final crude product, α-bromolauric acid methyl ester, was washed with water several times
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The final product was extracted twice with hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The NMR results
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C(CCCCCCCCCC)Br)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
